molecular formula C6H7ClO2 B146637 (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one CAS No. 135999-61-0

(S)-6-Chloromethyl-5,6-dihydro-pyran-2-one

Cat. No.: B146637
CAS No.: 135999-61-0
M. Wt: 146.57 g/mol
InChI Key: NVMBKTXDBXNDQK-YFKPBYRVSA-N
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Description

(S)-6-Chloromethyl-5,6-dihydro-pyran-2-one is a chiral compound with significant interest in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a chloromethyl group attached to a dihydropyran ring. The stereochemistry of the compound is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable precursor such as 5,6-dihydro-2H-pyran-2-one.

    Stereoselective Synthesis: The stereochemistry is controlled using chiral catalysts or chiral auxiliaries to ensure the (S) configuration.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to optimize yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reduction of the compound can yield alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents (e.g., dimethylformamide, DMF).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Substitution Products: Amines, thiols, or other substituted derivatives.

    Oxidation Products: Carboxylic acids, aldehydes.

    Reduction Products: Alcohols, alkanes.

Scientific Research Applications

(S)-6-Chloromethyl-5,6-dihydro-pyran-2-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for drug development, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

    6-Chloromethyl-5,6-dihydro-pyran-2-one: The non-chiral counterpart.

    6-Methyl-5,6-dihydro-pyran-2-one: Lacks the chlorine atom but has a similar pyran ring structure.

    6-Hydroxymethyl-5,6-dihydro-pyran-2-one: Contains a hydroxymethyl group instead of a chloromethyl group.

Uniqueness: (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one is unique due to its chiral nature and the presence of the reactive chloromethyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

(2S)-2-(chloromethyl)-2,3-dihydropyran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClO2/c7-4-5-2-1-3-6(8)9-5/h1,3,5H,2,4H2/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVMBKTXDBXNDQK-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(=O)OC1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=CC(=O)O[C@@H]1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135999-61-0
Record name (S)-6-Chloromethyl-5,6-dihydro-pyran-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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